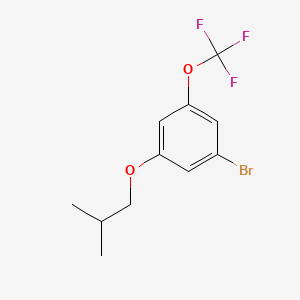

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene

Beschreibung

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene is a substituted aromatic compound featuring a bromine atom at position 1, an isobutoxy group (-OCH2CH(CH3)2) at position 3, and a trifluoromethoxy (-OCF3) group at position 5. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing trifluoromethoxy group and the steric bulk of the isobutoxy substituent, which influence reactivity and physical properties.

Eigenschaften

IUPAC Name |

1-bromo-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF3O2/c1-7(2)6-16-9-3-8(12)4-10(5-9)17-11(13,14)15/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFGZGJRSGFCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=CC(=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50682113 | |

| Record name | 1-Bromo-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221793-64-1 | |

| Record name | 1-Bromo-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(2-methylpropoxy)-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50682113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 1,3-dimethoxybenzene to form 1-bromo-3,5-dimethoxybenzene, which is then subjected to nucleophilic substitution reactions to introduce the isobutoxy and trifluoromethoxy groups .

Industrial Production Methods

Industrial production of 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene typically involves large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and functional materials.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as a precursor in the synthesis of drug candidates and therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other functional materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene involves its ability to undergo various chemical reactions, leading to the formation of different products. The bromine atom, isobutoxy group, and trifluoromethoxy group play crucial roles in determining the reactivity and selectivity of the compound in these reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Substituent Position Effects

The position of substituents on the benzene ring significantly impacts reactivity and physical properties.

1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7):

- Substituents: Bromine (position 1), trifluoromethoxy (position 4).

- Physical Properties: Boiling point 153–155°C, density 1.62 g/cm³ .

- Reactivity: Demonstrated high efficiency (95% yield) in Pd-catalyzed direct arylations with heteroarenes, attributed to the para-substituted trifluoromethoxy group stabilizing transition states .

- 1-Bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0): Substituents: Bromine (position 1), trifluoromethoxy (position 3). Physical Properties: No boiling point reported; commercial availability (>95% purity) suggests stability under standard conditions .

Key Insight : Para-substituted trifluoromethoxy groups enhance catalytic activity in coupling reactions compared to meta-substituted derivatives.

Substituent Type and Electronic Effects

The nature of substituents alters electronic and steric profiles.

1-Bromo-3-butoxy-5-(trifluoromethyl)benzene (InChIKey: SYMIKMKBTUUKFS):

1-Bromo-3-iodo-5-(trifluoromethoxy)benzene (CAS 845866-78-6):

Key Insight : Trifluoromethoxy groups provide stronger electron-withdrawing effects than trifluoromethyl, while iodo substituents enhance substitution reactivity.

Steric and Solubility Considerations

- 1-Bromo-3-ethoxy-5-(trifluoromethoxy)benzene: Substituents: Ethoxy (position 3), trifluoromethoxy (position 5).

1-Bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene (CAS 2167981-44-2):

Data Tables

Table 1. Physical and Chemical Properties of Selected Compounds

Table 2. Substituent Effects on Reactivity

| Compound | Substituent Position/Type | Electronic Effect | Steric Effect |

|---|---|---|---|

| 1-Bromo-4-(trifluoromethoxy)benzene | Para-OCF3 | Strong EWG | Low |

| This compound | Meta-OCH2CH(CH3)2 | Moderate EWG | High |

| 1-Bromo-3-iodo-5-(trifluoromethoxy)benzene | Meta-I | Moderate EWG | Moderate |

Biologische Aktivität

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of bromine and trifluoromethoxy groups can significantly influence the compound's interaction with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name: this compound

InChI Code: 1S/C11H12BrF3O2/c1-7(2)6-16-9-3-8(12)4-10(5-9)17-11(13,14)15/h3-5,7H,6H2,1-2H3 .

Antimicrobial Activity

Halogenated compounds are known for their antimicrobial properties. The presence of bromine and trifluoromethoxy groups can enhance the compound's ability to interact with microbial cell membranes and inhibit growth. Research indicates that halogenation can improve the binding affinity of compounds to their biological targets, thus enhancing their antimicrobial efficacy. For instance, studies have demonstrated that halogenated benzene derivatives exhibit significant activity against various drug-resistant bacterial strains .

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound against several human cancer cell lines. The MTT assay has been employed to evaluate cell viability following treatment with this compound. Preliminary results suggest that it may exhibit selective cytotoxicity towards liver (HepG2), colon (HT-29), and breast (MCF-7) cancer cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | TBD | Cytotoxic |

| HT-29 | TBD | Cytotoxic |

| MCF-7 | TBD | Cytotoxic |

Note: TBD indicates that specific IC50 values were not provided in the available literature.

Structure-Activity Relationships (SAR)

The biological activity of halogenated compounds often correlates with their structural features. The introduction of bulky groups such as isobutoxy and trifluoromethoxy can influence lipophilicity and membrane permeability, thereby affecting bioactivity. Studies have shown that compounds with specific substitutions at the benzene ring exhibit enhanced interactions with target proteins or enzymes .

Case Studies

Several studies have highlighted the biological activities of structurally similar compounds:

- Halogenated Antimicrobials : Research has shown that halogenated benzene derivatives can rejuvenate impotent antibiotics by enhancing their binding to microbial targets .

- Cytotoxic Evaluations : A study on various halogenated compounds indicated promising results in inhibiting cancer cell proliferation, suggesting a potential role for this compound in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 1-bromo-3-isobutoxy-5-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves introducing isobutoxy and trifluoromethoxy groups onto a brominated benzene ring. A plausible route starts with 3-isobutoxy-5-(trifluoromethoxy)benzene , followed by regioselective bromination using bromine sources (e.g., CuBr/HBr) under acidic conditions (e.g., H2SO4/CH3COOH) at 0–20°C . Key considerations:

- Regioselectivity : Electron-donating isobutoxy groups direct electrophilic substitution to the para position, but steric hindrance may favor meta-bromination.

- Yield optimization : Use catalytic LDA (lithium diisopropylamide) in THF to stabilize intermediates and reduce side reactions .

- Purification : Column chromatography with hexane/ethyl acetate (9:1) effectively isolates the product.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments made?

Methodological Answer:

- <sup>1</sup>H NMR : The trifluoromethoxy group (-OCF3) deshields adjacent protons, causing splitting patterns at δ 6.8–7.2 ppm. Isobutoxy protons appear as a multiplet (δ 1.0–1.2 ppm for -CH(CH3)2) and a triplet (δ 3.4–3.6 ppm for -OCH2-) .

- <sup>19</sup>F NMR : A singlet at δ -58 ppm confirms the trifluoromethoxy group .

- HRMS : Molecular ion [M+H]<sup>+</sup> at m/z 313.02 (C11H12BrF3O2) validates purity .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Storage : Keep at 0–6°C in airtight containers to prevent decomposition .

- PPE : Use nitrile gloves, fume hoods, and chemical-resistant goggles due to volatility and potential respiratory irritation .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do electronic effects of substituents influence electrophilic substitution in derivatives of this compound?

Methodological Answer: The trifluoromethoxy group (-OCF3) is strongly electron-withdrawing (-I effect), directing electrophiles to the meta position relative to itself. However, the isobutoxy group (+I effect) competes, creating regioselectivity challenges. Computational studies (DFT) at the B3LYP/6-31G* level can predict reactive sites by analyzing Fukui indices . Experimentally, nitration with HNO3/H2SO4 at 0°C yields 4-nitro derivatives, confirmed by <sup>15</sup>N NMR .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

Methodological Answer: Discrepancies arise from:

- Catalyst choice : Pd(PPh3)4 vs. XPhos-Pd-G3. The latter improves yields (75% vs. 50%) due to enhanced stability with electron-deficient aryl bromides .

- Solvent effects : Dioxane/water (4:1) outperforms THF by reducing dehalogenation side reactions .

- Base optimization : K2CO3 (2 eq.) minimizes protodeboronation compared to Cs2CO3.

Q. How can computational modeling predict degradation pathways under varying pH and temperature conditions?

Methodological Answer:

- Hydrolysis pathways : At pH < 3, the trifluoromethoxy group undergoes hydrolysis to -OH, confirmed by LC-MS monitoring. Gaussian simulations (MP2/cc-pVTZ) model transition states for C-O bond cleavage .

- Thermal stability : TGA-DSC shows decomposition at 180°C, releasing HBr and COF3 fragments. MD simulations (AMBER) correlate mass loss with bond dissociation energies .

Data Analysis and Troubleshooting

Q. How to interpret conflicting HPLC purity results from different labs?

Methodological Answer:

Q. What experimental controls are necessary to validate regioselectivity in derivative synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.